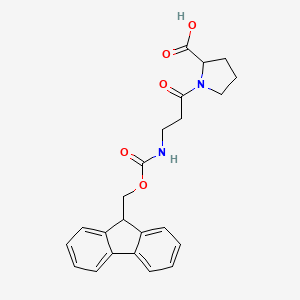

Fmoc-beta-alanyl-L-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c26-21(25-13-5-10-20(25)22(27)28)11-12-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,24,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHMPGGPDZCPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-beta-alanyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-beta-alanyl-L-proline is a dipeptide derivative of significant interest in the fields of peptide chemistry, drug discovery, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications. The molecule incorporates three key structural features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the non-proteinogenic amino acid beta-alanine, and the proteinogenic imino acid L-proline. This unique combination imparts specific conformational and stability characteristics to the molecule, making it a valuable building block in the synthesis of peptidomimetics and other complex organic structures.

Core Chemical Properties

The chemical and physical properties of this compound are largely derived from its constituent components. Below is a summary of the known properties of Fmoc-beta-alanine and L-proline, which are foundational to understanding the properties of the final dipeptide.

Table 1: Physicochemical Properties of Fmoc-beta-alanine and L-proline

| Property | Fmoc-beta-alanine | L-proline |

| Molecular Formula | C₁₈H₁₇NO₄ | C₅H₉NO₂ |

| Molecular Weight | 311.33 g/mol | 115.13 g/mol |

| Appearance | White to off-white powder or crystalline powder | Colorless to white crystals or crystalline powder |

| Melting Point | 142-150 °C | 205–228 °C (decomposes) |

| Solubility | Soluble in DMF, NMP, and aqueous base. Sparingly soluble in water. | Soluble in water (162 g/L). Insoluble in ethanol, diethyl ether, and n-butanol. |

| CAS Number | 35737-10-1 | 147-85-3 |

Note: The properties of the final dipeptide, this compound, can be expected to be a composite of these values, with a molecular formula of C₂₃H₂₄N₂O₅ and a molecular weight of 408.45 g/mol .

Table 2: Spectroscopic Data for Precursors

| Spectroscopic Data | Fmoc-beta-alanine | L-proline |

| ¹H NMR (DMSO-d₆, δ, ppm) | ~12.2 (s, 1H, COOH), ~7.9 (d, 2H, Fmoc), ~7.7 (d, 2H, Fmoc), ~7.4 (t, 2H, Fmoc), ~7.3 (t, 2H, Fmoc), ~4.3 (d, 2H, Fmoc-CH₂), ~4.2 (t, 1H, Fmoc-CH), ~3.2 (q, 2H, N-CH₂), ~2.4 (t, 2H, CH₂-COOH) | ~4.1 (t, 1H, α-CH), ~3.3 (m, 2H, δ-CH₂), ~2.3 (m, 1H, β-CH), ~2.0 (m, 2H, γ-CH₂), ~1.9 (m, 1H, β'-CH) |

| ¹³C NMR (DMSO-d₆, δ, ppm) | ~173 (C=O, acid), ~156 (C=O, Fmoc), ~144, ~141, ~128, ~127, ~125, ~120 (Fmoc aromatic C), ~65 (Fmoc-CH₂), ~47 (Fmoc-CH), ~36 (N-CH₂), ~34 (CH₂-COOH) | ~174 (C=O), ~61 (α-C), ~46 (δ-C), ~30 (β-C), ~24 (γ-C) |

| IR (KBr, cm⁻¹) | ~3300 (N-H), ~3000-2500 (O-H), ~1740 (C=O, urethane), ~1690 (C=O, acid), ~1530 (N-H bend) | ~3400-2500 (O-H, N-H), ~1620 (C=O), ~1450 (CH₂ bend) |

Note: The presented spectroscopic data are approximate and can vary based on the solvent and experimental conditions. The spectrum of the final dipeptide will exhibit a combination of these signals, with characteristic shifts indicating the formation of the amide bond.

Experimental Protocols

Synthesis of this compound (Solution-Phase)

A general method for the synthesis of this compound in solution phase involves the coupling of Fmoc-beta-alanine to the secondary amine of L-proline using a suitable coupling agent.

Materials:

-

Fmoc-beta-alanine

-

L-proline

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Fmoc-beta-alanine: Dissolve Fmoc-beta-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) dissolved in a minimal amount of DMF or DCM. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: In a separate flask, dissolve L-proline (1.2 equivalents) in a mixture of water and dioxane, and add a base such as sodium carbonate to deprotonate the carboxylic acid and neutralize the amino acid.[1] Alternatively, for a non-aqueous approach, suspend L-proline methyl or ethyl ester hydrochloride (1.2 equivalents) in anhydrous DCM and add DIPEA (2.5 equivalents) to neutralize the salt and act as a base for the coupling. Cool this solution to 0 °C.

-

Filter the activated Fmoc-beta-alanine solution to remove the DCU precipitate and add the filtrate dropwise to the L-proline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes.[2][3]

References

Synthesis of Fmoc-β-alanyl-L-proline Dipeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the dipeptide Fmoc-β-alanyl-L-proline. The document details the necessary chemical precursors, a generalized solution-phase synthesis protocol, purification methods, and characterization techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis and drug development.

Introduction

Fmoc-protected dipeptides are fundamental building blocks in the solid-phase peptide synthesis (SPPS) of complex peptides and peptidomimetics. The specific dipeptide, Fmoc-β-alanyl-L-proline, incorporates the non-proteinogenic amino acid β-alanine, which can impart unique conformational properties and increased enzymatic stability to the resulting peptides. The proline residue is known to introduce kinks in peptide chains, influencing their three-dimensional structure. This guide outlines a detailed approach to the chemical synthesis of this important dipeptide.

Materials and Reagents

The successful synthesis of Fmoc-β-alanyl-L-proline requires high-purity starting materials and reagents. The following table summarizes the key components for the synthesis.

| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier (Example) |

| Fmoc-β-alanine | C₁₈H₁₇NO₄ | 311.33 | 35737-10-1 | Sigma-Aldrich, Novabiochem |

| L-Proline methyl ester hydrochloride | C₆H₁₂ClNO₂ | 165.62 | 2577-48-2 | Sigma-Aldrich, Bachem |

| HBTU | C₁₁H₁₅F₆N₆OP | 379.24 | 94790-37-1 | Sigma-Aldrich, Aapptec |

| HOBt | C₆H₅N₃O | 135.12 | 2592-95-2 | Sigma-Aldrich, ChemPep |

| DIPEA | C₈H₁₉N | 129.24 | 7087-68-5 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Fisher Scientific |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |

| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Fisher Scientific |

Experimental Protocols

The following sections provide a detailed, generalized protocol for the solution-phase synthesis of Fmoc-β-alanyl-L-proline, followed by deprotection of the methyl ester to yield the final product.

Coupling of Fmoc-β-alanine and L-Proline Methyl Ester

This procedure describes the formation of the peptide bond between Fmoc-β-alanine and the methyl-ester-protected L-proline.

Procedure:

-

To a solution of Fmoc-β-alanine (1.0 eq) in dry dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq).

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve L-proline methyl ester hydrochloride (1.0 eq) in dry DCM or DMF and add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride and provide the basic conditions for the coupling reaction.

-

Add the activated Fmoc-β-alanine solution to the L-proline methyl ester solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Fmoc-β-alanyl-L-proline methyl ester.

Saponification of the Methyl Ester

This step involves the hydrolysis of the methyl ester to yield the free carboxylic acid of the dipeptide.

Procedure:

-

Dissolve the crude Fmoc-β-alanyl-L-proline methyl ester in a mixture of methanol or tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-β-alanyl-L-proline.

Purification

The crude dipeptide is purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column packed in a suitable solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate/hexanes.

-

Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column with the chosen solvent gradient.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified Fmoc-β-alanyl-L-proline as a white solid.

Characterization Data

The identity and purity of the synthesized Fmoc-β-alanyl-L-proline should be confirmed by various analytical techniques. The following table summarizes expected and literature-derived data for the starting materials and the final product.

| Compound | Technique | Expected/Reported Data |

| Fmoc-β-alanine | ¹H NMR (CDCl₃, 400 MHz) | δ 7.76 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.31 (t, J=7.4 Hz, 2H), 5.35 (br s, 1H), 4.38 (d, J=7.2 Hz, 2H), 4.22 (t, J=7.2 Hz, 1H), 3.46 (q, J=6.3 Hz, 2H), 2.58 (t, J=6.3 Hz, 2H). |

| Melting Point | 143-145 °C | |

| L-Proline | ¹³C NMR (D₂O, 125 MHz) | δ 174.6, 61.0, 46.1, 29.8, 24.2.[1] |

| Fmoc-β-alanyl-L-proline | ¹H NMR | Expected signals for Fmoc, β-alanine, and proline moieties. Specific shifts will depend on the solvent used. |

| ¹³C NMR | Expected signals corresponding to the carbon atoms of the dipeptide. | |

| Mass Spectrometry (ESI-MS) | Calculated for C₂₃H₂₄N₂O₅: m/z 408.17. Expected [M+H]⁺: 409.18, [M+Na]⁺: 431.16. | |

| Purity (HPLC) | ≥95% |

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow and a relevant biological pathway involving β-alanine.

Caption: Solution-phase synthesis workflow for Fmoc-β-alanyl-L-proline.

Caption: Metabolic fate and physiological roles of β-alanine.[2][3][4]

Applications in Drug Development

Dipeptides containing β-alanine are of significant interest in drug development. The incorporation of β-alanine can enhance the metabolic stability of peptides by making them resistant to degradation by certain proteases. Furthermore, the conformational flexibility introduced by the β-amino acid can be exploited to design peptidomimetics with improved binding affinity and selectivity for their biological targets. Proline-rich peptides have been investigated for their antimicrobial properties and their ability to mediate protein-protein interactions.[5][6] The synthesis of Fmoc-β-alanyl-L-proline provides a valuable building block for the exploration of novel peptide-based therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic properties.

Conclusion

This technical guide has provided a detailed, generalized protocol for the synthesis, purification, and characterization of Fmoc-β-alanyl-L-proline. The presented workflow and data serve as a comprehensive resource for chemists and researchers in the field of peptide science. The unique structural features of this dipeptide make it a valuable tool for the development of novel peptide-based drugs with improved therapeutic potential. Further research into the specific applications of peptides incorporating this moiety is warranted.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]

- 2. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exercise alters and β-alanine combined with exercise augments histidyl dipeptide levels and scavenges lipid peroxidation products in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of beta-alanine supplementation on cardiac function and health - IRep - Nottingham Trent University [irep.ntu.ac.uk]

- 5. proline-rich antibacterial peptide: Topics by Science.gov [science.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to Fmoc-beta-alanyl-L-proline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Quantitative data for the precursor molecules required for the synthesis of Fmoc-beta-alanyl-L-proline are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Fmoc-beta-alanine | 35737-10-1 | C₁₈H₁₇NO₄ | 311.33 | White powder or crystals, melting point 142-147 °C. Used in solid-phase peptide synthesis.[1] |

| L-Proline | 147-85-3 | C₅H₉NO₂ | 115.13 | A proteinogenic amino acid with a secondary amine. |

| Fmoc-L-proline | 71989-31-6 | C₂₀H₁₉NO₄ | 337.37 | An amino acid derivative used in peptide synthesis.[2][3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods. The general workflow involves the coupling of Fmoc-protected beta-alanine to an L-proline residue.

2.1. Solid-Phase Peptide Synthesis (SPPS) Workflow

A common method for synthesizing this dipeptide is through Fmoc-based SPPS. The workflow diagram below illustrates the key steps.

2.2. Detailed Experimental Protocol: Fmoc-beta-alanine Coupling

This protocol details the manual coupling of Fmoc-beta-alanine to a resin-bound L-proline.

Materials:

-

Fmoc-L-proline loaded resin (e.g., Wang resin)

-

Fmoc-beta-alanine

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-L-proline loaded resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from L-proline. Wash the resin thoroughly with DMF and then DCM.

-

Coupling:

-

In a separate vial, dissolve Fmoc-beta-alanine (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add this activation mixture to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Isatin test) to confirm the completion of the coupling reaction. Proline residues may give a false negative with the Kaiser test; the Isatin test is a suitable alternative.[4]

-

Final Deprotection (Optional): To obtain the free N-terminal dipeptide, repeat the Fmoc deprotection step with 20% piperidine in DMF.

-

Cleavage and Purification:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Potential Signaling Pathways and Drug Development Applications

Peptides containing beta-alanine and proline analogues are of significant interest in drug discovery due to their unique structural and metabolic properties.

3.1. Logical Relationship in Drug Discovery

The incorporation of non-proteinogenic amino acids like beta-alanine can influence the peptide's conformation, stability, and biological activity.

3.2. Applications

-

Enhanced Stability: The inclusion of beta-alanine can confer resistance to enzymatic degradation, prolonging the half-life of peptide-based drugs.

-

Conformational Constraints: Proline and its analogues introduce kinks in the peptide backbone, which can be crucial for mimicking or disrupting protein-protein interactions.[5]

-

Therapeutic Leads: Dipeptides and their derivatives are being investigated for a range of therapeutic areas, including as novel antidepressant candidates.[6]

Challenges and Considerations in Synthesis

The synthesis of peptides containing proline and beta-alanine can present certain challenges.

-

Aggregation: Hydrophobic peptide sequences are prone to aggregation during SPPS, which can hinder reaction completion.

-

Impurity Formation: The use of Fmoc-OSu for Fmoc protection can lead to the formation of Fmoc-beta-alanine as a byproduct through a Lossen rearrangement, which can be difficult to remove.[7][8][9]

-

Coupling to Proline: Coupling of amino acids to the secondary amine of proline can be slower than to primary amines. The completion of this step should be carefully monitored.[4]

This guide provides a foundational understanding for the synthesis and application of this compound. Researchers should optimize the described protocols based on their specific laboratory conditions and analytical capabilities.

References

- 1. Fmoc-b-Ala-OH = 99.0 HPLC 35737-10-1 [sigmaaldrich.com]

- 2. CAS-71989-31-6, FMOC-L-Proline Manufacturers, Suppliers & Exporters in India | FM0435 [cdhfinechemical.com]

- 3. Fmoc-L-Proline, 10 g, CAS No. 71989-31-6 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. peptide.com [peptide.com]

- 5. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-beta-alanyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-beta-alanyl-L-proline is a dipeptide derivative of significant interest in the fields of peptide chemistry and drug discovery. This molecule combines beta-alanine, a naturally occurring beta-amino acid, with L-proline, a unique proteinogenic amino acid, under the protection of a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains. The incorporation of a beta-amino acid, such as beta-alanine, can impart unique conformational properties and increased resistance to enzymatic degradation to the resulting peptide. Proline's rigid cyclic structure is known to influence peptide secondary structure and is implicated in various biological signaling pathways. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound.

Physicochemical Properties

The accurate determination of molecular weight is critical for a range of experimental procedures, including mass spectrometry, and for calculating molar equivalents in synthesis protocols. The molecular properties of this compound and its constituent components are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-beta-alanine | C₁₈H₁₇NO₄ | 311.33 |

| L-proline | C₅H₉NO₂ | 115.13[1][2][3][4][5] |

| This compound | C₂₃H₂₄N₂O₅ | 408.45 |

Note: The molecular weight of the dipeptide is calculated by summing the molecular weights of Fmoc-beta-alanine and L-proline and subtracting the molecular weight of water (18.015 g/mol ), which is lost during the formation of the peptide bond.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for the synthesis is depicted below.

References

Solubility Profile of Fmoc-Protected Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Fmoc-protected dipeptides, with a specific focus on providing relevant data for Fmoc-beta-alanyl-L-proline. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document presents solubility data for the closely related compound, Fmoc-L-proline. This information, combined with a detailed experimental protocol for solubility determination, will serve as a valuable resource for researchers working with this and similar compounds.

Understanding Solubility of Fmoc-Protected Amino Acids

The solubility of Fmoc-protected amino acids and dipeptides is a critical parameter in peptide synthesis and drug development. It influences the choice of solvents for coupling reactions, purification, and formulation. The bulky, hydrophobic nature of the Fmoc group significantly impacts the solubility of the parent amino acid or peptide.

Quantitative Solubility Data for Fmoc-L-proline

The following table summarizes the available quantitative solubility data for Fmoc-L-proline in various organic solvents. This data can serve as a useful starting point for estimating the solubility of this compound.

| Solvent | Concentration | Method |

| Dimethyl Sulfoxide (DMSO) | 45 mg/mL (133.38 mM) | Sonication is recommended[1] |

| Methanol | Soluble (almost transparent) | Not specified[2] |

| Dimethylformamide (DMF) | Readily dissolves | Not specified[3][4] |

| N-Methyl-2-pyrrolidone (NMP) | Readily dissolves | Not specified[3][4] |

Experimental Protocol for Determining Dipeptide Solubility

To determine the precise solubility of this compound, the following gravimetric method can be employed. This protocol is based on established methods for determining the solubility of peptides and amino acid derivatives.[5]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvents of interest (e.g., DMSO, DMF, Methanol, Acetonitrile)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vortex mixer

-

Thermomixer or temperature-controlled shaker

-

Centrifuge

-

Micropipettes

-

HPLC vials

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the desired organic solvent in a series of vials. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermomixer or temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed (e.g., 850 rpm) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

-

Gravimetrically dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units (e.g., mg/mL, mM).

-

Workflow for Peptide Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a peptide, such as this compound.

Caption: General workflow for determining peptide solubility.

General Guidelines for Solubilizing Peptides

For novel peptides where solubility is unknown, a systematic approach is recommended.[6][7][8][9]

-

Initial Solvent Selection: Begin with the most common and least harsh solvents. For many peptides, this would be distilled water. However, for Fmoc-protected peptides, which are more hydrophobic, starting with a common organic solvent like DMSO or DMF is more practical.

-

Charge Consideration: The overall charge of a peptide at a given pH can influence its solubility.[6][9]

-

Acidic Peptides: (net negative charge) tend to be more soluble in basic buffers.

-

Basic Peptides: (net positive charge) are often more soluble in acidic solutions.

-

-

Use of Sonication and Temperature: Sonication can help to break up aggregates and increase the rate of dissolution.[1][8] Gentle warming may also improve solubility, but care should be taken to avoid degradation of the peptide.

-

Test with Small Aliquots: It is crucial to perform initial solubility tests on a small portion of the peptide to avoid wasting valuable material in an inappropriate solvent.[6][8]

By following the provided data for a related compound, the detailed experimental protocol, and the general solubility guidelines, researchers and drug development professionals can effectively address the challenges associated with the solubility of this compound and other similar dipeptides.

References

- 1. Fmoc-L-Proline | Amino Acids and Derivatives | TargetMol [targetmol.com]

- 2. Page loading... [guidechem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biobasic.com [biobasic.com]

- 7. genscript.com [genscript.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. jpt.com [jpt.com]

Commercial Suppliers and Technical Guide for Fmoc-beta-alanyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of Fmoc-beta-alanyl-L-proline. It is designed to assist researchers, scientists, and drug development professionals in sourcing this specialty dipeptide and effectively incorporating it into their synthetic workflows. This guide includes a summary of commercial suppliers, detailed technical data, and representative experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Commercial Availability

This compound is a specialized dipeptide derivative available from a select number of commercial suppliers. Unlike common amino acid building blocks, it is often synthesized upon request rather than being a standard stock item. The following table summarizes the known commercial sources. Researchers are advised to contact these suppliers directly to obtain current pricing, availability, and detailed certificates of analysis.

| Supplier | Product Name | Catalog Number | Purity | Availability | Notes |

| LGC Standards | Fmoc-beta-Ala-Pro-OH | TRC-F808765 | Typically ≥95% | Custom Synthesis | Requires a quote request for pricing and lead time. |

| Hengyuan Fine Chemical | Fmoc-β-Ala-Pro-OH | - | Inquiry required | Inquiry required | Contact for specifications and availability. |

| CymitQuimica | Fmoc-β-Ala-Pro-Pro-OH | ST-EA-CP-S95057 | Inquiry required | Available in 10mg, 25mg, 50mg, 100mg pack sizes upon inquiry. | Note: This is a tripeptide, but indicates capability in synthesizing related structures. |

Technical Specifications

The technical data for this compound is crucial for its effective use in peptide synthesis. While specific values may vary slightly between batches and suppliers, the following table provides a summary of key properties.

| Property | Value |

| Chemical Name | (S)-1-(3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxylic acid |

| Synonyms | Fmoc-β-Ala-Pro-OH |

| CAS Number | 2171246-67-4[1] |

| Molecular Formula | C₂₃H₂₄N₂O₅ |

| Molecular Weight | 408.45 g/mol |

| Appearance | White to off-white solid/powder |

| Purity | Typically ≥95% (via HPLC) |

| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents. |

| Storage | Store at 2-8°C, desiccated. |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a β-Ala-Pro motif into a peptide sequence. The following is a detailed, representative protocol for the coupling of this dipeptide onto a solid support.

Protocol: Coupling of this compound to a Resin-Bound Amine

1. Materials:

-

This compound

-

Peptide synthesis resin with a free amine group (e.g., Rink Amide resin after Fmoc deprotection)

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

Base:

-

DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

-

Washing Solvents:

-

DMF

-

DCM

-

Methanol

-

-

Inert gas (Nitrogen or Argon)

-

Solid-phase peptide synthesis vessel

2. Procedure:

-

Resin Swelling: Swell the resin (1 equivalent) in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat it with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Preparation of the Coupling Solution:

-

In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add HOBt (2-3 equivalents) to this solution.

-

In another vial, dissolve HBTU (2-3 equivalents) in DMF.

-

-

Activation:

-

Add the HBTU solution to the this compound/HOBt solution.

-

Add DIPEA (4-6 equivalents) to the mixture.

-

Allow the activation to proceed for 1-2 minutes. The solution may change color.

-

-

Coupling:

-

Drain the solvent from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. The reaction can be monitored for completion using a Kaiser test or other ninhydrin-based tests. Proline-containing sequences may require longer coupling times.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Wash with DCM (3 times) and methanol (2 times) to prepare for the next step or for drying.

-

-

Capping (Optional): To block any unreacted amine groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

-

Drying: Dry the resin under vacuum.

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: A generalized workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.

Logical Relationship of Reagents in the Coupling Step

Caption: The logical relationship of reagents involved in the activation and coupling of the dipeptide.

References

The Role of β-Alanine in Peptide Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-Alanine, a naturally occurring β-amino acid, offers unique structural and functional properties when incorporated into peptides. Its additional methylene group in the backbone introduces greater conformational flexibility, leading to the formation of novel secondary structures and imparting significant resistance to proteolytic degradation. These characteristics make β-alanine a powerful tool in peptidomimetic design and drug development, enabling the creation of more stable and biologically active peptide-based therapeutics. This guide provides an in-depth technical overview of the role of β-alanine in peptide structure and function, including quantitative data on its effects, detailed experimental protocols for synthesis and analysis, and visualizations of its involvement in cellular signaling pathways.

Introduction: The Structural Uniqueness of β-Alanine

Unlike α-amino acids, where the amino group is attached to the α-carbon, β-alanine has its amino group on the β-carbon. This seemingly subtle difference has profound implications for peptide structure. The presence of an extra methylene unit in the peptide backbone increases the degrees of freedom for rotation, allowing for a wider range of conformational possibilities.

Incorporation of β-alanine into a peptide chain can induce specific secondary structures that are not readily accessible to α-peptides. These include various turns and helices, which can be used to mimic the bioactive conformations of natural peptides and proteins. This structural versatility is a key reason for the growing interest in β-alanine-containing peptides in medicinal chemistry.

Impact on Peptide Structure and Function

Conformational Preferences

β-Alanine residues exhibit distinct conformational preferences within a peptide chain. They can adopt both folded gauche and extended trans conformations. This flexibility allows for the design of peptides with specific three-dimensional structures. For instance, the strategic placement of β-alanine can induce γ-turns, a type of secondary structure that is important for the biological activity of many peptides.

Enhanced Stability and Proteolytic Resistance

One of the most significant advantages of incorporating β-alanine into peptides is the remarkable increase in their resistance to enzymatic degradation. α-Peptides are often rapidly broken down by proteases in the body, limiting their therapeutic potential. The altered backbone geometry of β-alanine-containing peptides makes them poor substrates for many common proteases, leading to a significantly longer half-life in vivo.[1] While direct head-to-head comparisons of identical sequences with and without β-alanine are not abundant in the literature, the general principle of increased stability is well-established.[1]

Modulation of Biological Activity

By influencing the conformation and stability of peptides, β-alanine can profoundly modulate their biological activity. This includes enhancing binding affinity to target receptors, improving cell permeability, and altering signaling pathway activation. In some cases, β-alanine-containing peptides can act as potent inhibitors of protein-protein interactions or as agonists or antagonists of G-protein coupled receptors (GPCRs).

Quantitative Data on the Effects of β-Alanine Incorporation

The following tables summarize quantitative data on the impact of β-alanine and other modifications on peptide stability and binding affinity.

| Peptide/Modification | Assay Conditions | Half-life (t½) | Reference |

| Peptide 1 | Human blood plasma/DPBS (1:1) at 37°C | 43.5 h | [2] |

| Peptide 2 | Human blood plasma/DPBS (1:1) at 37°C | 3.2 h | [2] |

| Peptide 3 | Human blood plasma/DPBS (1:1) at 37°C | 50.5 h | [2] |

| Peptide 4 | Human blood plasma/DPBS (1:1) at 37°C | > 72 h (approx. 90% intact) | [2] |

| Peptide 1 | HEK-293 supernatant at 37°C | Not specified, but higher than in plasma | [2] |

| Peptide 2 | HEK-293 supernatant at 37°C | 23.3 h | [2] |

| Peptide 3 | HEK-293 supernatant at 37°C | 57.1 h | [2] |

| Peptide 4 | HEK-293 supernatant at 37°C | > 72 h (approx. 90% intact) | [2] |

| Peptide 3 | Calu-3 supernatant at 37°C | 15.8 h | [2] |

| Peptide 4 | Calu-3 supernatant at 37°C | 14.8 h | [2] |

| Peptide/Inhibitor | Target | Inhibition Constant (Ki) | Reference |

| (βα)₅α₅ chimera peptide | Bcl-xL/Bak interaction | 1.9 nM | [3] |

| Dodecamer of (1S,2S)-β-ACPC | γ-Secretase | 5.2 nM | [4] |

| Dipeptide | Melting Temperature (Tm) | Reference |

| Glycyl-glycine | 533 K | [5] |

| Glycyl-L-alanine | 533 K | [5] |

| L-Alanyl-glycine | 525 K | [5] |

| L-Alanyl-L-alanine | 521 K | [5] |

| cyclo(L-Alanyl-glycine) | 531 K | [5] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of β-Alanine-Containing Peptides

The Fmoc/tBu strategy is commonly employed for the synthesis of peptides containing β-alanine.

Materials:

-

Fmoc-β-alanine

-

Rink Amide or Wang resin

-

Coupling reagents (e.g., HCTU, HATU, HBTU)

-

Base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine)

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-β-alanine (or other Fmoc-protected amino acid) and the coupling reagent in DMF.

-

Add the base to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow to react for 1-2 hours. Coupling times may need to be extended for β-alanine compared to α-amino acids due to potentially slower kinetics.[6]

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.

Materials:

-

Purified β-alanine-containing peptide

-

CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

Quartz cuvette with a known path length (e.g., 1 mm)

Protocol:

-

Sample Preparation: Dissolve the lyophilized peptide in the chosen buffer to a final concentration of approximately 0.1-0.2 mg/mL.

-

Instrument Setup:

-

Turn on the CD spectrometer and nitrogen gas flow.

-

Set the wavelength range (e.g., 190-260 nm).

-

Set the scanning speed, bandwidth, and data pitch.

-

-

Blank Measurement: Record a baseline spectrum of the buffer in the same cuvette.

-

Sample Measurement: Record the CD spectrum of the peptide solution.

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight (molecular weight / number of residues), d is the path length in cm, and c is the concentration in g/L.

-

-

Secondary Structure Estimation: Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures from the processed CD spectrum.[7] The interpretation of CD spectra for β-peptides can be more complex than for α-peptides, as their unique helical and sheet structures have different characteristic spectra.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

Materials:

-

Purified, isotopically labeled (¹⁵N, ¹³C) β-alanine-containing peptide (for more complex spectra)

-

NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.0)

-

NMR tubes

Protocol:

-

Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-2 mM.

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR experiments, including:

-

¹H 1D: To check sample purity and folding.

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for structure determination.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the peptide and aid in resonance assignment.

-

-

-

Resonance Assignment:

-

Use the TOCSY spectra to identify the spin systems of individual amino acid residues.

-

Use the NOESY spectra to sequentially connect the spin systems by identifying NOEs between adjacent residues (e.g., Hα(i) to HN(i+1)). The NOE patterns for β-peptides can differ from those of α-peptides due to the altered backbone geometry.[10][11]

-

-

Structure Calculation:

-

Extract distance restraints from the NOESY cross-peak intensities.

-

Use software packages (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

-

-

Structure Validation: Assess the quality of the calculated structures using various geometric and energetic criteria.

Role in Signaling Pathways

β-Alanine and peptides containing this amino acid can modulate cellular signaling pathways, opening up avenues for therapeutic intervention.

TGR7/MrgD Signaling Pathway

β-Alanine is an agonist for the Mas-related G-protein coupled receptor D (MrgD), also known as TGR7.[12] This receptor is predominantly expressed in dorsal root ganglia, suggesting a role in pain perception. Activation of MrgD by β-alanine can lead to the modulation of downstream signaling cascades, including those involving Gq and Gi proteins, which can influence intracellular calcium levels and cAMP production.[12][13]

BDNF/TrkB Signaling Pathway

β-Alanine supplementation has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the brain.[1][14] BDNF is a key neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. It exerts its effects by binding to its receptor, Tropomyosin receptor kinase B (TrkB). The activation of the BDNF/TrkB signaling cascade is crucial for cognitive function and mood regulation.

Experimental Workflow for Peptide Stability Assay

The following diagram illustrates a typical workflow for assessing the proteolytic stability of a peptide in serum.

References

- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beta-sheet structure formation of proteins in solid state as revealed by circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural composition of βI- and βII-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. di.univr.it [di.univr.it]

- 12. Effects of High-Dose, Short-Duration β-Alanine Supplementation on Cognitive Function, Mood, and Circulating Brain-Derived Neurotropic Factor (BDNF) in Recreationally-Active Males Before Simulated Military Operational Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Overview of Alamadine/MrgD signaling and its role in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Alanine supplementation reduces anxiety and increases neurotrophin expression in both young and older rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Introduction of Gamma-Turns in Peptides Using Beta-Alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for utilizing the non-proteinogenic amino acid, beta-alanine (β-Ala), to induce and stabilize gamma-turns (γ-turns) in synthetic peptides. The strategic incorporation of β-Ala offers a powerful tool for designing peptidomimetics with constrained conformations, enhanced proteolytic stability, and tailored biological activities.[1]

Introduction to Gamma-Turns and the Role of β-Alanine

In peptide and protein structures, turns are critical secondary structure elements that reverse the direction of the polypeptide chain.[2] The γ-turn is one of the tightest turns, characterized by a three-residue sequence where a hydrogen bond forms between the carbonyl oxygen of the first residue (i) and the amide proton of the third residue (i+2).[3] This interaction creates a seven-membered pseudo-cyclic ring (C7 ring).

While γ-turns are less common in natural proteins than beta-turns, their induction in synthetic peptides is of significant interest in drug design for creating compact, folded structures.[3][4] The incorporation of β-amino acids, such as β-alanine, into a peptide chain composed of α-amino acids is a well-established strategy to introduce specific conformational constraints.[1][5] The increased flexibility of the β-alanine backbone, which contains an additional methylene group compared to α-amino acids, allows it to adopt dihedral angles that are favorable for γ-turn formation, a conformation not easily accessible to standard α-amino acids.[1]

The use of β-alanine is a key strategy in peptidomimetic design, aiming to develop potent analogs with unique pharmaceutical properties, including remarkable resistance to enzymatic degradation.[1][6]

Conformational Properties and Quantitative Data

The conformational preference of a β-alanine residue is largely dictated by the torsion angle around the Cα-Cβ bond (μ). Studies have shown that β-Ala overwhelmingly prefers a folded gauche conformation (μ ≈ ±65°) in cyclic peptides and can adopt both extended trans (μ ≈ ±165°) and folded gauche conformations in acyclic peptides.[1] This preference for a folded conformation is a key driver for the formation of turn structures.

When incorporated into a peptide sequence, typically adjacent to a conformationally restricted residue like Proline (Pro), β-alanine can effectively induce a γ-turn. In the structure of cyclo-(L-Pro-β-Ala-L-Pro-β-Ala), for instance, the molecular conformation is stabilized by two intramolecular hydrogen bonds between the CO and NH groups of the two β-alanine residues.[7] This creates a C7 structure where the proline residues occupy the i+1 position of an inverse γ-turn.[7]

The following tables summarize typical quantitative data derived from crystallographic and NMR studies of peptides featuring β-alanine-induced γ-turns.

| Parameter | Residue (i) | Residue (i+1) (e.g., Pro) | Residue (i+2) (e.g., β-Ala) |

| Φ (phi) Angle (°) | -70 to -90 | -60 to -80 | +70 to +90 |

| Ψ (psi) Angle (°) | +70 to +90 | -20 to -40 | -70 to -90 |

| Ω (omega) Angle (°) | ~180 (trans) | ~180 (trans) | ~180 (trans) |

| Table 1: Idealized Dihedral Angles for an Inverse γ-Turn Induced by β-Alanine. |

| Structural Feature | Typical Value | Method of Determination |

| H-Bond Distance (O of residue i to N of i+2) | 2.0 - 2.5 Å | X-ray Crystallography |

| Cα(i) to Cα(i+2) Distance | < 7 Å | X-ray Crystallography |

| β-Ala μ (Cα-Cβ torsion) Angle (°) | ~ ±65° (gauche) | X-ray Crystallography |

| Table 2: Key Structural Parameters of a β-Alanine-Induced γ-Turn. |

Experimental Design and Characterization Workflow

The process of designing and confirming a γ-turn in a peptide using β-alanine involves a systematic workflow encompassing design, synthesis, and detailed conformational analysis.

The diagram below illustrates the key molecular features of an inverse γ-turn, highlighting the C7 intramolecular hydrogen bond facilitated by the strategic placement of a β-alanine residue.

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual Fmoc-based SPPS for a generic peptide containing β-alanine.

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (α-amino acid or Fmoc-β-Ala-OH) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture to activate.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate at room temperature for 2-4 hours.

-

-

Wash: Wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.

-

Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

Cleavage and Deprotection: After synthesis, wash the resin with DCM and dry it under a vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Purification: Dry the crude peptide pellet. Dissolve it in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for determining the solution-state conformation of peptides.

-

Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate deuterated solvent (e.g., CD3CN, CDCl3, or D2O) to a final concentration of 1-5 mM.[7][8] The choice of solvent is critical, as polarity can influence turn probability.[8]

-

1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to assess sample purity and proper folding (e.g., chemical shift dispersion).

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms. This experiment is used to identify coupled proton spin systems, enabling the assignment of protons within each amino acid residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with mixing times ranging from 150 to 300 ms. The presence of a cross-peak between two protons indicates they are close in space (< 5 Å). Key NOEs for a γ-turn include:

-

A medium to strong NOE between the CαH of residue (i+1) and the NH of residue (i+2).

-

A weak to medium NOE between the NH of residue (i) and the NH of residue (i+1).

-

-

Data Analysis:

-

Sequential Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific residues in the peptide sequence.

-

Distance Restraints: Integrate the volumes of NOESY cross-peaks to generate a set of interproton distance restraints.

-

Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the phi (φ) dihedral angle.

-

Structure Calculation: Use the experimental restraints (distances and dihedral angles) as input for molecular dynamics and simulated annealing calculations (e.g., using software like XPLOR-NIH or CYANA) to generate a family of 3D structures consistent with the NMR data.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure content of the peptide in solution.

-

Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The final concentration should be in the range of 50-200 µM.

-

Instrument Setup: Use a quartz cuvette with a path length of 0.1 cm. Set the spectrophotometer to scan from approximately 260 nm to 190 nm.

-

Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. While a classic γ-turn does not have a "canonical" CD spectrum like an α-helix or β-sheet, its presence often contributes to a spectrum indicative of a folded, non-random structure, distinct from a random coil. Changes in the CD spectrum upon titration with different solvents can also provide evidence of stable structure formation.

References

- 1. Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A new strategy to induce gamma-turns: peptides composed of alternating alpha-aminoxy acids and alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. wjarr.com [wjarr.com]

- 7. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative evaluation of gamma-turn conformation in proline-containing peptides using 13C N.M.R - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Hidden Pathway: A Technical Guide to Fmoc-β-Alanine Impurity Formation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the formation of impurities is a critical challenge that can impact the purity, efficacy, and safety of the final peptide product. Among the various side reactions, the in-situ generation of Fmoc-β-alanine-related impurities during the crucial Nα-Fmoc protection step represents a significant and often underestimated problem. This technical guide provides an in-depth examination of the formation of Fmoc-β-alanine and its subsequent incorporation into peptide chains. We will delve into the underlying chemical mechanisms, present quantitative data on impurity levels, and provide detailed experimental protocols for the identification, quantification, and mitigation of these impurities. This document aims to equip researchers and process chemists with the necessary knowledge to control and minimize this class of impurities, thereby ensuring the quality and integrity of synthetic peptides.

The Genesis of an Impurity: The Lossen Rearrangement of Fmoc-OSu

The primary source of Fmoc-β-alanine contamination has been unambiguously identified as the Nα-Fmoc protecting group reagent, 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu).[1][2][3] Under the basic conditions typically employed for the Fmoc protection of amino acids, Fmoc-OSu can undergo a Lossen-type rearrangement.[1][2][4] This reaction transforms the succinimide moiety of the reagent into a β-alanine residue.

The proposed mechanism, depicted below, involves the deprotonation and ring-opening of the succinimide ring, followed by a rearrangement to an isocyanate intermediate. Subsequent hydrolysis and reaction with another molecule of Fmoc-OSu yield Fmoc-β-alanine (Fmoc-β-Ala-OH).[3]

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Fmoc-β-Alanyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled assembly of peptide chains. The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is widely employed due to its mild deprotection conditions, making it compatible with a diverse range of amino acid derivatives and solid supports. This document provides a detailed protocol for the synthesis of the dipeptide Fmoc-β-alanyl-L-proline using Fmoc/tBu-based solid-phase chemistry on Wang resin.

β-Alanine, a naturally occurring beta-amino acid, is a precursor to carnosine and pantothenic acid (Vitamin B5) and also functions as a neurotransmitter. Proline, a unique cyclic amino acid, plays critical roles in protein structure and is involved in cellular responses to stress. The dipeptide β-alanyl-L-proline is a subject of interest for its potential biological activities, stemming from the combined properties of its constituent amino acids.

Data Presentation

Table 1: Reagents for Synthesis

| Reagent | Molar Equivalents (relative to resin loading) | Purpose |

| Fmoc-L-Pro-Wang Resin | 1.0 | Solid support with the first amino acid |

| Piperidine | - | Fmoc deprotection |

| N,N-Dimethylformamide (DMF) | - | Solvent |

| Fmoc-β-Ala-OH | 3.0 | Amino acid to be coupled |

| N,N'-Diisopropylcarbodiimide (DIC) | 3.0 | Activating agent |

| 1-Hydroxybenzotriazole (HOBt) | 3.0 | Activation additive, reduces racemization |

| Dichloromethane (DCM) | - | Solvent for washing and cleavage |

| Trifluoroacetic Acid (TFA) | - | Cleavage from resin |

| Triisopropylsilane (TIS) | - | Scavenger |

| Water | - | Scavenger |

Table 2: Typical Synthesis Parameters

| Step | Parameter | Value/Description |

| Resin Swelling Time | Time | 1-2 hours |

| Fmoc Deprotection | Reagent & Time | 20% Piperidine in DMF, 2 x 10 min |

| Coupling Reaction | Time | 2-4 hours |

| Cleavage | Reagent & Time | 95% TFA, 2.5% TIS, 2.5% H₂O, 2-3 hours |

| Expected Purity (Crude) | HPLC | >85% |

| Expected Yield (Crude) | Percentage | 70-90% |

Experimental Protocols

This protocol details the manual synthesis of Fmoc-β-alanyl-L-proline on a 0.1 mmol scale.

Resin Preparation and Swelling

-

Weigh 0.1 mmol of Fmoc-L-Pro-Wang resin and place it into a solid-phase synthesis vessel.

-

Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.

-

Allow the resin to swell for 1-2 hours at room temperature with gentle agitation. This step is crucial for ensuring optimal reaction kinetics.

-

After swelling, drain the DMF from the vessel.

Fmoc Deprotection of Proline

-

Add a solution of 20% piperidine in DMF to the swollen resin.[1][2]

-

Agitate the mixture for 10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-piperidine adduct.

-

Perform a qualitative ninhydrin test to confirm the presence of a free secondary amine (proline). A negative or weak color change is expected for proline. An alternative test like the chloranil test can be used for a more definitive result for secondary amines.

Coupling of Fmoc-β-Alanine

-

In a separate vial, dissolve Fmoc-β-Ala-OH (0.3 mmol, 3 eq), and 1-Hydroxybenzotriazole (HOBt) (0.3 mmol, 3 eq) in a minimal amount of DMF.[3]

-

Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq) to the amino acid solution and allow it to pre-activate for 15-20 minutes at room temperature.[3]

-

Add the activated Fmoc-β-Ala-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored by taking a small sample of the resin and performing a ninhydrin test. A negative test (no color change) indicates the reaction is complete.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

Cleavage of the Dipeptide from the Resin

-

Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

-

Add the cleavage cocktail to the resin-bound dipeptide.

-

Agitate the mixture for 2-3 hours at room temperature.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude Fmoc-β-alanyl-L-proline dipeptide under vacuum.

Purification and Analysis

-

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

-

The identity and purity of the final product should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Visualizations

Caption: Experimental workflow for the solid-phase synthesis of Fmoc-β-alanyl-L-proline.

Caption: Logical steps in the synthesis of Fmoc-β-alanyl-L-proline.

Potential Signaling Pathway Involvement

While a specific signaling pathway directly attributed to the dipeptide β-alanyl-L-proline is not yet extensively characterized, its biological effects can be inferred from the known roles of its constituent amino acids.

-

β-Alanine: As a precursor to carnosine, β-alanine contributes to intracellular pH buffering, antioxidant activities, and antiglycation.[7][8][9] Carnosine itself has demonstrated neuroprotective effects. β-alanine can also act as a neurotransmitter, primarily through its interaction with glycine receptors and as a ligand for the G protein-coupled receptor, TGR7 (MrgD).

-

L-Proline: Proline metabolism is intricately linked to cellular stress responses and energy homeostasis. It can influence reactive oxygen species (ROS) signaling and modulate various pathways, including the mTOR and MAPK pathways.

The dipeptide β-alanyl-L-proline could therefore potentially modulate cellular signaling through several mechanisms:

-

Direct Receptor Interaction: The dipeptide itself may act as a ligand for specific receptors, potentially G protein-coupled receptors, influencing downstream signaling cascades.

-

Metabolic Precursor: It could be hydrolyzed in vivo, releasing β-alanine and proline, which would then exert their individual biological effects on their respective pathways.

-

Modulation of Transporters: The dipeptide may interact with amino acid or peptide transporters, affecting the intracellular concentrations of other signaling molecules.

Further research is required to elucidate the precise signaling pathways and biological functions of β-alanyl-L-proline.

Caption: Potential biological roles of β-alanyl-L-proline based on its constituents.

References

- 1. peptide.com [peptide.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chempep.com [chempep.com]

- 4. What is Solid-phase Peptide Synthesis? [powdersystems.com]

- 5. jpt.com [jpt.com]

- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Coupling Methods for Fmoc-beta-alanyl-L-proline in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction Solid-Phase Peptide Synthesis (SPPS) based on the Fmoc/tBu strategy is the cornerstone of modern peptide synthesis. While routine couplings are often straightforward, certain sequences, termed "difficult sequences," can lead to incomplete reactions, formation of deletion peptides, and low final yields. The coupling of an amino acid to a proline residue presents a classic example of a challenging step. The N-terminus of proline is a secondary amine, which is sterically more hindered and less nucleophilic than the primary amines of other proteinogenic amino acids, resulting in slower reaction kinetics.

This application note focuses on strategies for the efficient coupling of Fmoc-beta-alanyl-L-proline. The presence of the flexible, non-proteinogenic beta-alanine adjacent to the proline residue can further influence the local conformation of the peptide chain, potentially impacting coupling efficiency. We will review common coupling reagents, provide a comparative summary, and detail recommended protocols for achieving high coupling efficiency for this specific dipeptide.

Overview of Common Coupling Reagents

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. This is achieved using a coupling reagent. The choice of reagent is critical, especially for difficult couplings like those involving proline.[1] The main classes of coupling reagents are:

-

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective activators.[2] They are almost always used with an additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), to suppress racemization and improve reaction rates.[2][3] DIC is preferred in SPPS because its urea byproduct is soluble in common solvents like DMF, facilitating its removal.[4]

-

Aminium/Uronium Salts: This class includes highly efficient reagents such as HBTU, HATU, HCTU, and COMU.[5] These reagents react with the Fmoc-amino acid to form an active ester in situ, which then rapidly acylates the free amine on the resin.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used, robust coupling reagent suitable for most standard couplings.

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is more reactive than HBTU due to the presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[5] It is particularly effective for sterically hindered couplings, N-methylated amino acids, and coupling to proline residues.[6]

-

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It offers high reactivity, comparable to HATU, with improved safety and solubility profiles.[7]

-

-

Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for hindered couplings. They function similarly to aminium salts by forming an active ester intermediate.

Data Presentation: Comparison of Coupling Reagents for Difficult Sequences

While specific quantitative efficiency data for the this compound coupling is sequence- and condition-dependent, the following table provides a structured comparison of commonly used reagents for challenging couplings, such as those involving proline.

| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Common Disadvantages |

| DIC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Cost-effective; minimal risk of side-chain guanidinylation.[3] | Slower reaction times; may be insufficient for highly hindered couplings. |

| HBTU/DIPEA | Aminium Salt | High | Low | Fast reaction times; reliable for most standard and moderately difficult couplings.[8] | Can cause guanidinylation of the N-terminus if used in excess; less effective than HATU for the most difficult cases. |

| HATU/DIPEA or Collidine | Aminium Salt | Very High | Very Low | Highly effective for sterically hindered residues, N-methyl amino acids, and proline.[6][9] Fast kinetics. | Higher cost; potential for guanidinylation side reaction if used improperly. |

| COMU/DIPEA | Uronium Salt | Very High | Very Low | Excellent reactivity, often superior to HBTU; Oxyma-based byproduct is safer than HOBt/HOAt.[5][7] | Higher cost than carbodiimides and HBTU. |

| PyBOP/DIPEA | Phosphonium Salt | High | Low | Effective for hindered couplings and cyclization; byproduct is generally non-reactive. | Higher cost; can be less efficient than HATU in some cases. |

Mandatory Visualizations

General Fmoc-SPPS Workflow

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis using the Fmoc strategy. The coupling of this compound occurs during the "Amino Acid Coupling" step.

Caption: A diagram of the standard Fmoc-SPPS cycle.

HATU-Mediated Coupling Mechanism

This diagram shows the activation of the Fmoc-amino acid by HATU and the subsequent nucleophilic attack by the proline secondary amine to form the peptide bond.

Caption: Mechanism of HATU-mediated peptide bond formation.

Experimental Protocols

Note on Monitoring: The standard Kaiser test for primary amines gives a negative or ambiguous (red-brown) result for the secondary amine of proline.[10] It is crucial to use a specific test for secondary amines, such as the chloranil test or isatin test , to accurately monitor coupling completion to a proline residue.[10] If incomplete coupling is detected, a second coupling (double coupling) is recommended.

Protocol 1: DIC/HOBt Coupling Method

This method is a reliable and cost-effective choice for many sequences, though it may require longer reaction times or double coupling for the this compound step.

Materials:

-

Peptide-resin with N-terminal L-proline (Fmoc-deprotected)

-

Fmoc-beta-alanine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure (based on 0.1 mmol scale):

-

Resin Preparation: Ensure the Fmoc group from the resin-bound proline has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF (5-7 times).

-

Reagent Preparation:

-

In a separate vessel, dissolve Fmoc-beta-alanine (3 eq., ~0.3 mmol) and HOBt (3 eq., ~0.3 mmol) in a minimal volume of DMF (e.g., 2 mL).

-

-